Pentabromoanisole

Description

Structure

3D Structure

Properties

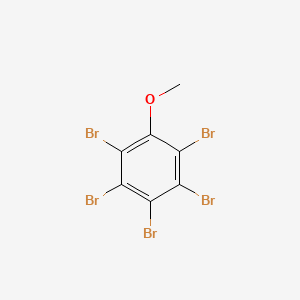

IUPAC Name |

1,2,3,4,5-pentabromo-6-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br5O/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFNQGLEDJPUJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171299 |

Source

|

| Record name | Pentabromoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825-26-9 |

Source

|

| Record name | Pentabromoanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentabromoanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentabromoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Pentabromoanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentabromoanisole, a polybrominated aromatic ether, serves as a valuable building block in organic synthesis and materials science. Its synthesis, while conceptually straightforward, presents unique challenges in achieving complete bromination while maintaining product integrity. This comprehensive technical guide provides a detailed exploration of the primary and alternative synthetic pathways to this compound (2,3,4,5,6-pentabromoanisole). We will delve into the mechanistic underpinnings of exhaustive bromination, provide field-proven experimental protocols, and discuss an alternative route via the methylation of pentabromophenol. This guide is designed to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important chemical intermediate.

Introduction

The strategic functionalization of aromatic rings is a cornerstone of modern organic chemistry, enabling the construction of complex molecules with tailored properties. This compound, with its fully substituted benzene ring, offers a unique platform for further chemical transformations. The five bromine atoms significantly influence the electronic and steric properties of the molecule, making it a subject of interest in the development of flame retardants, specialized polymers, and as an intermediate in the synthesis of novel pharmaceutical compounds.

This guide moves beyond a simple recitation of synthetic steps. It aims to provide a deeper understanding of the reaction dynamics, the rationale behind procedural choices, and the practical considerations necessary for successful synthesis and purification.

Primary Synthesis Pathway: Exhaustive Bromination of Anisole

The most direct route to this compound involves the exhaustive electrophilic bromination of anisole. The methoxy group of anisole is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, driving the reaction to completion to achieve perbromination requires forcing conditions to overcome the deactivating effect of the increasing number of bromine substituents.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds through a series of sequential electrophilic aromatic substitution reactions. The key steps are:

-

Generation of the Electrophile: In a highly acidic medium such as fuming sulfuric acid (oleum), molecular bromine is polarized, creating a potent electrophilic bromine species (Br⁺).

-

Nucleophilic Attack: The electron-rich anisole ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A base (typically HSO₄⁻ in this medium) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the brominated product.

This process repeats until all five available positions on the aromatic ring are substituted with bromine atoms. The increasing number of electron-withdrawing bromine atoms progressively deactivates the ring, necessitating the use of a highly reactive brominating system.

Diagram of the Electrophilic Bromination Mechanism

Caption: General mechanism of electrophilic bromination of anisole.

Experimental Protocol: Perbromination of Anisole

This protocol is adapted from strategies for the exhaustive bromination of activated aromatic compounds. Extreme caution is advised when working with fuming sulfuric acid and bromine.

Materials:

-

Anisole

-

Fuming Sulfuric Acid (Oleum, 20% SO₃)

-

Liquid Bromine

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), cautiously add fuming sulfuric acid (5 molar equivalents relative to anisole).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add anisole (1 molar equivalent) to the stirred fuming sulfuric acid.

-

From the dropping funnel, add liquid bromine (at least 5.5 molar equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C. The addition should be slow to control the exothermic reaction and the evolution of HBr gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for several hours (the reaction progress can be monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The solid precipitate of crude this compound is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product is then washed with a small amount of cold ethanol to remove any less brominated byproducts.

-

For further purification, the solid can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.

-

The purified this compound is dried in a vacuum oven.

Self-Validation:

-

Thin Layer Chromatography (TLC): Monitor the reaction progress by comparing the reaction mixture to the anisole starting material. The product spot should have a lower Rf value.

-

Melting Point: The purified product should have a sharp melting point. The reported melting point for 2,3,4,5,6-pentabromoanisole is in the range of 145-148 °C.

-

Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Alternative Synthesis Pathway: Methylation of Pentabromophenol

An alternative and often cleaner route to this compound is the methylation of commercially available or synthesized Pentabromophenol. This pathway avoids the harsh conditions of exhaustive bromination and the potential for isomeric impurities.

Reaction Mechanism: Williamson Ether Synthesis

This reaction is a classic example of the Williamson ether synthesis.

-

Deprotonation: A base, such as sodium hydroxide or potassium carbonate, deprotonates the hydroxyl group of Pentabromophenol to form the corresponding phenoxide ion.

-

Nucleophilic Substitution: The highly nucleophilic phenoxide ion then attacks a methylating agent, such as dimethyl sulfate or methyl iodide, in an Sₙ2 reaction, displacing the leaving group (sulfate or iodide) and forming the ether linkage.

Diagram of the Williamson Ether Synthesis

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: Methylation of Pentabromophenol

Materials:

-

Pentabromophenol

-

Dimethyl Sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and carcinogenic. Handle with extreme care in a fume hood.

-

Sodium Hydroxide (NaOH)

-

Acetone

-

Water

Procedure:

-

In a round-bottom flask, dissolve Pentabromophenol (1 molar equivalent) in acetone.

-

Add a solution of sodium hydroxide (1.1 molar equivalents) in water to the flask with stirring.

-

Slowly add dimethyl sulfate (1.2 molar equivalents) to the reaction mixture.

-

Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Add water to the residue to precipitate the crude this compound.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the purified product in a vacuum oven.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by a combination of physical and spectroscopic methods.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 145-148 °C |

| ¹H NMR (CDCl₃) | δ ~4.1 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | Aromatic carbons: ~115-155 ppm, Methoxy carbon: ~60 ppm |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) and characteristic isotopic pattern for five bromine atoms. |

Conclusion

This technical guide has detailed two robust synthetic pathways for the preparation of this compound. The direct, exhaustive bromination of anisole is a powerful method but requires careful control of reaction conditions to manage its exothermic nature and ensure complete substitution. The alternative route, via the methylation of Pentabromophenol, offers a milder and often higher-yielding approach, particularly if the starting phenol is readily available.

The choice of synthetic route will depend on the specific needs of the researcher, including the availability of starting materials, scale of the reaction, and desired purity. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently synthesize this compound for their diverse applications in chemical and materials research.

References

-

Patai, S. (Ed.). (1983). The Chemistry of Functional Groups, Supplement D: The chemistry of halides, pseudo-halides and azides. John Wiley & Sons. [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

-

Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. [Link]

-

Lewis, R. J. (2007). Hawley's Condensed Chemical Dictionary. John Wiley & Sons. [Link]

Technical Guide: Solubility Profiling of Pentabromoanisole (PBA)

[1]

Executive Summary

This compound (PBA), a highly brominated aromatic ether (CAS: 1825-96-3), presents a distinct solubility challenge due to its high lipophilicity and molecular bulk. Often encountered as a metabolite of pentabromophenol or a flame retardant derivative, successful handling requires a precise understanding of its interaction with organic solvents.

This guide moves beyond simple "soluble/insoluble" binary classifications.[1][2] It provides a mechanistic framework for solvent selection based on Hansen Solubility Parameters (HSP), details the thermodynamic hierarchy of solvent classes, and establishes a self-validating protocol for experimental solubility determination.

Physicochemical Basis of Solubility

To predict PBA solubility, we must analyze its molecular architecture. The molecule consists of a benzene ring fully substituted with five bromine atoms and one methoxy group.

-

Dominant Interaction: Dispersion forces (London forces) drive solvation. The high bromine content creates a large, polarizable electron cloud, making PBA highly compatible with solvents that also rely on dispersion forces (aromatics, chlorinated solvents).

-

Secondary Interaction: Weak dipole-dipole interactions exist at the methoxy ether linkage, but these are sterically shielded by the ortho-bromine atoms.

-

Hydrophobicity: With a LogKow estimated between 5.0 and 6.8 , PBA is practically insoluble in water (< 0.1 mg/L) and partitions strongly into non-polar organic phases.

Theoretical Solubility Hierarchy

Based on "Like Dissolves Like" principles and structural analogs (e.g., Pentabromotoluene), the solubility profile follows this descending order:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | High dispersion match; ideal for extraction.[3] |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Very High | |

| Polar Aprotics | THF, Acetone, Ethyl Acetate | Moderate to High | Soluble, but less thermodynamically favorable than aromatics.[3] |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low to Moderate | Lacks the polarizability of aromatics; often used as anti-solvents.[3] |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Poor | Hydrogen bonding network of solvent excludes the hydrophobic PBA molecule.[3] |

| Aqueous | Water, Buffers | Insoluble | Hydrophobic effect dominates.[3] |

Experimental Data & Solvent Selection

While specific

Functional Solubility Table

| Solvent | Functional Use | Est.[3][2][4] Solubility Range (25°C) | Application Notes |

| Toluene | Standard Soln. / Recrystallization | > 100 g/L | Primary Choice. Commercial standards are sold as 100 µg/mL in Toluene.[3] High boiling point allows for effective thermal recrystallization. |

| Dichloromethane | Extraction | > 150 g/L | Best for exhaustive extraction from solid matrices due to low boiling point and high solvency.[3] |

| Acetone | Cleaning / Transfer | 20 - 50 g/L | Good for rinsing glassware; evaporates quickly but holds less mass than toluene.[3] |

| Methanol | Anti-solvent | < 5 g/L | Used to crash PBA out of toluene solutions during purification.[3] |

| Hexane | Partitioning | 5 - 15 g/L | Used in liquid-liquid extraction to remove non-polar impurities, though PBA will partition here if not careful.[3] |

Critical Insight: For recrystallization , Toluene is the solvent of choice. The steep solubility curve (low at 4°C, high at 110°C) allows for high-purity crystal recovery. For analytical extraction , DCM is superior due to ease of evaporation.

Decision Logic & Visualization

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Synthesis vs. Analysis).

Figure 1: Decision tree for selecting the optimal solvent based on experimental constraints.

Protocol: Gravimetric Solubility Determination

Since batch-to-batch purity affects solubility, researchers should determine the exact solubility of their specific PBA lot using this self-validating "Shake-Flask" protocol.

Reagents & Equipment[1]

-

This compound (Solid standard)[3]

-

Target Solvent (HPLC Grade)

-

0.45 µm PTFE Syringe Filter (Must be PTFE; Nylon may degrade in halogenated solvents)[3]

-

Temperature-controlled orbital shaker[3]

-

Analytical Balance (0.01 mg precision)

Step-by-Step Methodology

-

Supersaturation: Add excess PBA solid to 10 mL of the target solvent in a glass scintillation vial. Ensure visible solid remains at the bottom (approx. 500 mg is a good starting point for Toluene/DCM).

-

Equilibration: Seal the vial tightly (use Parafilm to prevent solvent evaporation). Shake at the target temperature (e.g., 25°C) for 24 hours.

-

Validation: If all solid dissolves, add more until a persistent precipitate forms.

-

-

Sedimentation: Stop shaking and allow the vial to stand for 2 hours to let fine particles settle.

-

Filtration: Using a pre-warmed glass syringe (to prevent precipitation in the needle), withdraw 2 mL of the supernatant and filter through the 0.45 µm PTFE filter into a tared weighing vessel.

-

Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.

-

Calculation:

Where

Experimental Workflow Diagram

Figure 2: Workflow for the gravimetric determination of PBA solubility.

Safety & Handling

-

Halogenated Waste: Solutions of PBA in DCM or Chloroform must be segregated into halogenated organic waste streams.

-

Toxicity: PBA is a persistent organic pollutant (POP) precursor. All handling, especially weighing of dry powder, must occur inside a fume hood or powder containment enclosure to prevent inhalation.

-

Solvent Compatibility: Avoid using acetone with strong bases when PBA is present, as haloform-type reactions can occur with impurities.

References

-

Gottardi, W. (2022).[5] Synthesis and characterization of 2,3,4,5,6-pentabromobenzoic acid. Molbank. Link

- Relevance: Establishes Toluene as the primary recrystallization solvent for pentabromo-deriv

-

Cambridge Isotope Laboratories. (2024). This compound Standard Data Sheet. Link

- Relevance: Confirms commercial availability of PBA standards in Toluene (100 µg/mL).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17192, this compound. Link[3]

- Relevance: Source of LogKow and physicochemical property estim

-

Sigma-Aldrich. (2025). Solvent Miscibility and Polarity Charts. Link

Methodological & Application

Application Note: High-Sensitivity Determination of Pentabromoanisole in Water Samples via SPE and GC-MS (ECNI)

Abstract

Pentabromoanisole (PBA) is a persistent organic pollutant and a methylated metabolite of the flame retardant pentabromophenol (PBP). Due to its high lipophilicity (log

Introduction & Scientific Rationale

The Analytical Challenge

PBA (CAS: 1825-31-6) presents specific analytical challenges:

-

Trace Concentrations: In environmental waters, PBA often exists at ng/L (ppt) levels, requiring high enrichment factors.

-

Matrix Interference: Co-extracted organic matter can suppress ionization or interfere with integration.

-

Electronegativity: The pentabromo- moiety makes the molecule an excellent candidate for ECNI, which can enhance sensitivity by 10-100x over EI by capturing thermal electrons to form negative ions (typically

or

Methodological Strategy

-

Extraction: We utilize Hydrophilic-Lipophilic Balanced (HLB) polymeric SPE cartridges. Unlike silica-based C18, HLB sorbents maintain retention even if the cartridge dries out during loading, a common issue with large volume water samples.

-

Detection: GC-ECNI-MS is selected as the gold standard. Methane is used as the reagent gas to thermalize electrons, facilitating resonance electron capture by the PBA molecule.

Experimental Protocol

Reagents and Standards

-

Target Analyte: this compound (PBA), >98% purity.

-

Internal Standard (IS):

-Pentabromoanisole (preferred) or 2,4,6-Tribromoanisole- -

Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetone (Pesticide Grade).

-

Reagent Gas: Methane (99.999%).

Sample Preparation (Solid Phase Extraction)

Step 1: Sample Pre-treatment

-

Collect 1.0 L of water sample in amber glass bottles to prevent photolysis.

-

Filter through a 0.7 µm glass fiber filter if particulates are present.

-

Spike with 50 µL of Internal Standard solution (100 ng/mL in acetone) to achieve a final concentration of 5 ng/L.

-

Add 5 mL methanol to the water sample to enhance wetting.

Step 2: SPE Cartridge Conditioning

-

Cartridge: 200 mg / 6 mL Polymeric HLB (e.g., Oasis HLB or equivalent).

-

Wash with 5 mL DCM.

-

Condition with 5 mL MeOH.

-

Equilibrate with 5 mL Reagent Water. Do not let the bed go dry.

Step 3: Loading

-

Load the 1.0 L sample at a flow rate of 5–10 mL/min. Fast flow can reduce recovery.

Step 4: Washing & Drying

-

Wash with 5 mL of 5% MeOH in water to remove salts and polar interferences.

-

Critical Step: Dry the cartridge under full vacuum for 30–45 minutes. Residual water interferes with GC injection and column performance.

Step 5: Elution

-

Elute analytes with 2 x 4 mL of DCM.

-

Collect eluate in a borosilicate glass tube.

Step 6: Concentration

-

Evaporate the extract to near dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute in 100 µL of Isooctane or Nonane (keeper solvents to prevent volatility losses).

Instrumental Analysis (GC-MS)

Gas Chromatograph Parameters:

-

Column: DB-5ms or ZB-5ms (30 m × 0.25 mm × 0.25 µm).[1]

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Injection: 1 µL Splitless (Purge valve on at 1.0 min).

-

Inlet Temperature: 280°C.

-

Oven Program:

-

Initial: 80°C (hold 1 min).

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 5°C/min to 300°C (hold 5 min).

-

Mass Spectrometer Parameters (ECNI Mode):

-

Source Temperature: 200°C (Lower temps often favor molecular ion formation in ECNI).

-

Quadrupole Temperature: 150°C.

-

Reagent Gas: Methane (Flow ~40% or 1.5 mL/min depending on instrument tuning).

-

Acquisition: Selected Ion Monitoring (SIM).[2]

SIM Table (Target Ions):

| Compound | RT (min) | Quant Ion (m/z) | Qual Ion 1 (m/z) | Qual Ion 2 (m/z) | Type |

| This compound | ~14.5 | 79.0 ( | 81.0 ( | 513.6 ( | Target |

| ~14.5 | 79.0 | 81.0 | 525.6 | Internal Std |

> Note on Ions: In ECNI, the bromide ions (m/z 79/81) are typically the base peaks and offer the highest sensitivity for trace detection. The molecular ion cluster (centered ~514 for native, ~526 for 13C) is less intense but provides higher specificity. For confirmation in dirty matrices, monitor the high-mass cluster.

Workflow Visualization

The following diagram illustrates the critical path for PBA analysis, highlighting the decision points for Quality Control.

Caption: Step-by-step analytical workflow for this compound, emphasizing the critical drying step to prevent moisture ingress into the GC-MS.

Data Analysis & Quality Control

Identification Criteria

-

Retention Time: The analyte peak must elute within ±0.1 min of the Internal Standard.

-

Ion Ratio: The ratio of m/z 79 to m/z 81 should be approximately 1.0 (reflecting the natural abundance of Br isotopes). Deviations >20% indicate interference.

Quantification Calculation

Calculate concentration (

Where:

- = Area of PBA quant ion (m/z 79).

- = Area of IS quant ion (m/z 79 or specific label).

- = Concentration of Internal Standard.

- = Relative Response Factor determined from calibration curve.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Incomplete elution or breakthrough. | Slow down loading rate; ensure DCM volume is sufficient. |

| No Peaks (IS or Target) | Water in GC inlet. | Increase SPE drying time; use sodium sulfate drying column after elution. |

| High Background | Contaminated solvents or glassware. | Bake glassware at 450°C; use pesticide-grade solvents only. |

| Tailing Peaks | Active sites in liner/column. | Replace liner; trim column; deactivate inlet. |

References

-

United States Environmental Protection Agency (EPA). (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. (Adapted for general brominated compounds). [Link]

-

Pizarro, C., et al. (2007). Headspace-solid-phase micro-extraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) method for the simultaneous determination of odorous trihalogenated anisoles in water. (Provides comparative data on PBA analysis). [Link]

-

Covaci, A., et al. (2003). Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples: a review. (Foundational text on ECNI for brominated species). [Link]

-

Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. (Application note relevant to ECNI parameters). [Link]

Sources

High-Sensitivity Quantification of Pentabromoanisole (PBA) in Biological Matrices via GC-ECNI-MS

Executive Summary & Strategic Framework

Pentabromoanisole (PBA) is a methylated derivative of pentabromophenol (PBP) and a persistent halogenated contaminant. In the context of pharmaceutical development, PBA is monitored primarily as a process impurity in brominated starting materials or as a metabolite in toxicological screening of flame retardants.

This protocol details a high-sensitivity quantification method using Gas Chromatography coupled with Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS) . Unlike standard Electron Ionization (EI), which suffers from extensive fragmentation and poor sensitivity for polybrominated compounds, ECNI utilizes thermal electrons to generate intense negative ions (primarily

The "Why": Mechanistic Rationale

-

Selectivity: ECNI is "blind" to non-electrophilic matrix interferences (e.g., aliphatic hydrocarbons), significantly reducing baseline noise in complex biological matrices like serum or liver tissue.

-

Sensitivity: The high electron affinity of the five bromine atoms on the PBA ring makes it an ideal candidate for resonance electron capture, offering 10-100x greater sensitivity than EI.

-

Stability: The anisole ether linkage is relatively stable, allowing for rigorous sulfuric acid cleanup to remove lipids without degrading the analyte.

Analytical Workflow Diagram

The following diagram outlines the critical path from sample preparation to data acquisition, highlighting the decision logic for cleanup and ionization.

Figure 1: End-to-end workflow for this compound quantification, emphasizing the critical lipid removal step and specific ionization mode.

Materials & Reagents

-

Target Analyte: this compound (PBA), Purity >98%.

-

Internal Standard (IS):

-Pentabromoanisole (preferred) or -

Solvents: n-Hexane, Dichloromethane (DCM), Iso-octane (Suprasolv® or equivalent pesticide grade).

-

Reagents: Sulfuric acid (

, 98%), Silica gel (activated at 130°C). -

Gas: Helium (Carrier, 99.999%), Methane (Reagent gas, 99.995%).

Experimental Protocol

Sample Preparation (Serum/Plasma)

Causality: Biological fluids contain lipids that foul GC liners and suppress MS signals. The following Liquid-Liquid Extraction (LLE) is optimized for lipophilic analytes.

-

Aliquoting: Transfer 0.5 mL of serum into a 15 mL glass centrifuge tube.

-

IS Spiking: Add 20

L of Internal Standard solution (100 pg/ -

Protein Precipitation: Add 1 mL of Formic acid (to denature proteins and release bound analytes). Vortex.

-

Extraction: Add 3 mL of n-Hexane:DCM (4:1 v/v).

-

Action: Shake vigorously for 10 mins or use a rotary mixer.

-

Centrifugation: 3000 rpm for 5 mins to separate phases.

-

-

Transfer: Transfer the supernatant (organic layer) to a clean tube. Repeat extraction once more and combine extracts.

Lipid Removal (Acid Cleanup)

Integrity Check: PBA is stable in acid. Do not use this step for acid-labile compounds (e.g., some acetals), but for PBA, this is the most robust cleanup.

-

Evaporation: Concentrate combined extracts to ~1 mL under a gentle nitrogen stream.

-

Acid Wash: Add 0.5 mL concentrated

directly to the hexane extract.-

Observation: The acid layer (bottom) will turn yellow/brown as it chars lipids.

-

-

Separation: Vortex gently and centrifuge. Transfer the clear top hexane layer to a GC vial containing a glass insert.

-

Final Solvent Exchange: Evaporate to near dryness and reconstitute in 50

L Iso-octane (keeper solvent to prevent volatility losses).

Instrumental Method (GC-ECNI-MS)

Gas Chromatograph Parameters:

-

Inlet: Splitless mode, 280°C. Purge flow 50 mL/min at 1.0 min.

-

Column: DB-5ms or equivalent (30m

0.25mm-

Rationale: A low-polarity 5% phenyl phase provides optimal separation of PBA from potential PBDE interferences.

-

-

Carrier Gas: Helium at constant flow (1.0 mL/min).

-

Oven Program:

| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |

| Initial | - | 100 | 1.0 |

| Ramp 1 | 25 | 200 | 0.0 |

| Ramp 2 | 10 | 300 | 5.0 |

| Total | ~17 mins |

Mass Spectrometer Parameters (ECNI Mode):

-

Source Temperature: 200°C (Lower temps enhance resonance electron capture for BFRs).

-

Quadrupole Temperature: 150°C.

-

Reagent Gas: Methane (40-50% flow).

-

Acquisition: Selected Ion Monitoring (SIM).

Data Acquisition Strategy

The table below defines the ions for quantification. In ECNI, the molecular ion is often weak or absent; the bromide ions are the most sensitive.

| Analyte | Type | Quant Ion ( | Qual Ion 1 ( | Qual Ion 2 ( | Dwell Time (ms) |

| PBA | Target | 79 ( | 81 ( | 434.6 ( | 50 |

| Internal Std | 79 | 81 | 446.6 ( | 50 |

Note on Specificity: While

Method Validation & Quality Control

To ensure this protocol is a "self-validating system," adhere to these criteria:

-

Isotope Ratio Check: The ratio of

79 to 81 should theoretically be ~1.0. Deviations >20% indicate interference or detector saturation. -

Linearity: Calibrate from 1 pg/mL to 1000 pg/mL.

must be >0.995. -

Recovery: Calculated using the Internal Standard. Acceptable range: 70-120%.

-

Carryover: Inject a solvent blank after the highest standard. PBA is "sticky" and can adhere to the syringe or inlet liner.

Troubleshooting Guide

-

High Background at m/z 79: Usually indicates contaminated reagent gas or column bleed. Bake out the source.

-

Poor Sensitivity: Check Methane pressure. ECNI is highly dependent on the thermalization of electrons; too little gas reduces sensitivity.

-

Peak Tailing: PBA degrades on active sites. Trim the column guard and replace the inlet liner (deactivated wool is essential).

References

-

Covaci, A., et al. (2003). Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples: a review. Environment International. Link

-

U.S. EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water Soil, Sediment and Tissue by HRGC/HRMS. (Standard for extraction protocols applicable to PBA). Link

-

NIST Chemistry WebBook. this compound Mass Spectrum (EI). National Institute of Standards and Technology. Link

-

Stapleton, H. M. (2006).[1][2] Instrumental methods for the analysis of brominated flame retardants.[3] Analytical and Bioanalytical Chemistry.[1][2][3][4][5][6][7][8][9][10] Link

Sources

- 1. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 2. bu.edu [bu.edu]

- 3. gcms.cz [gcms.cz]

- 4. mrcgene.com [mrcgene.com]

- 5. mdpi.com [mdpi.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. scirp.org [scirp.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. A simple and efficient protocol for isolation of high quality functional RNA from different tissues of turmeric (Curcuma longa L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Strategy for Pentabromoanisole (PBA) Separation

Part 1: Executive Summary & Scientific Rationale

The Analytical Challenge

Pentabromoanisole (PBA), the methylated derivative of pentabromophenol (PBP), presents a unique challenge in liquid chromatography. As a highly halogenated aromatic ether, PBA is extremely lipophilic (LogP > 5.0) and practically insoluble in water. While Gas Chromatography (GC) is often the default for such volatile halogenated compounds, HPLC is increasingly required in drug development and metabolic profiling to analyze PBA alongside thermally labile metabolites or within biological matrices (plasma/urine) where GC sample preparation is prohibitive.

The Separation Strategy

Success in analyzing PBA by HPLC relies on overcoming its intense hydrophobic interaction with the stationary phase. A standard Reverse Phase (RP) approach using a C18 column is viable but requires high elution strength (high organic content) to prevent excessive retention times and peak broadening.

Key Mechanistic Insight: Unlike its parent compound (Pentabromophenol), PBA lacks a hydrogen-bond donating hydroxyl group. This "capping" of the phenol makes PBA significantly less polar and more retained on C18 columns than PBP. Therefore, the method must be optimized to elute PBA efficiently while maintaining resolution from its potential metabolic precursors.

Part 2: Physicochemical Profile & Method Design

Before initiating the protocol, the operator must understand the analyte's behavior to avoid common pitfalls like precipitation or carryover.

| Parameter | Value / Characteristic | Impact on HPLC Protocol |

| Analyte | This compound (2,3,4,5,6-Pentabromoanisole) | Target Molecule |

| CAS Number | 608-71-9 | Reference Standard verification |

| LogP (Octanol/Water) | ~5.4 - 5.8 (Estimated) | High Retention: Requires >85% Organic Mobile Phase. |

| Solubility | Soluble in Hexane, DCM, Acetone. Poor in Methanol/Water. | Critical: Samples extracted in Hexane MUST be evaporated and reconstituted in Acetonitrile (ACN) to prevent peak distortion. |

| UV Absorption | λmax ~210-230 nm (Primary), ~280 nm (Secondary) | Detection: Use 220 nm for sensitivity; 280 nm for selectivity against non-aromatic interferences. |

Part 3: Detailed Experimental Protocol

Instrumentation & Reagents[1][2]

-

HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (or equivalent) with Quaternary Pump.

-

Detector: Diode Array Detector (DAD) or UV-Vis Variable Wavelength Detector.

-

Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent high-carbon load C18.

-

Solvents: HPLC Grade Acetonitrile (ACN), HPLC Grade Water (0.2 µm filtered).

Sample Preparation (The "Solvent Swap")

Direct injection of lipophilic solvents (Hexane/DCM) into a Reverse Phase system is the #1 cause of poor chromatography for BFRs. Follow this strict reconstitution protocol.

-

Extraction: Extract the target matrix (soil, tissue, plasma) using Hexane or Dichloromethane (DCM) as per standard SOPs.

-

Evaporation: Transfer an aliquot of the extract to a glass vial. Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 35°C.

-

Reconstitution:

-

Add 100% Acetonitrile to the vial. (Do not use water in the reconstitution solvent, as PBA may precipitate).

-

Vortex vigorously for 30 seconds.

-

Sonicate for 5 minutes to ensure complete solubilization.

-

-

Filtration: Filter through a 0.22 µm PTFE (hydrophobic) syringe filter into the HPLC vial.

HPLC Method Parameters

Method A: Isocratic (Rapid Screening)

-

Mobile Phase: Acetonitrile : Water (90 : 10 v/v)

-

Flow Rate: 1.0 mL/min[1]

-

Temperature: 30°C

-

Injection Volume: 10 - 20 µL

-

Run Time: ~10-12 minutes

-

Expected Retention: PBA will elute early (approx. 4-6 mins) due to the high organic strength.

Method B: Gradient (Separation from Polar Impurities/Metabolites)

-

Mobile Phase A: Water (acidified with 0.1% Phosphoric Acid to suppress silanol activity)

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0.0 min: 70% B

-

10.0 min: 100% B (Linear Ramp)

-

15.0 min: 100% B (Hold to elute PBA and highly lipophilic contaminants)

-

15.1 min: 70% B (Re-equilibration)

-

20.0 min: End

-

-

Detection:

-

Channel A: 220 nm (Quantification)

-

Channel B: 280 nm (Confirmation)[2]

-

Part 4: Visualization of the Workflow

The following diagram illustrates the critical "Solvent Swap" logic required to successfully analyze PBA on a Reverse Phase system.

Caption: Workflow emphasizing the critical solvent exchange step to ensure compatibility between lipophilic extraction and Reverse Phase HPLC.

Part 5: Validation & Troubleshooting

System Suitability Criteria

Before running unknown samples, inject a standard (10 µg/mL) 5 times to verify:

-

RSD of Peak Area: < 2.0%

-

Tailing Factor: 0.9 - 1.2 (If > 1.5, increase organic ratio or check column age).

-

Theoretical Plates: > 5000.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Broad / Split Peaks | Injection solvent mismatch. | Ensure sample is dissolved in 100% ACN, not Hexane or 50% Water. |

| Ghost Peaks | Carryover from previous run. | PBA sticks to rotor seals. Add a "Needle Wash" step with 100% Isopropanol or ACN. |

| Drifting Baseline | UV absorption of Mobile Phase.[1] | At 220 nm, ACN absorbs slightly. Ensure high-quality "Gradient Grade" ACN is used. |

| Low Sensitivity | Wrong wavelength. | Switch from 280 nm to 220 nm or 210 nm for higher response (check solvent cutoff). |

Part 6: References

-

SIELC Technologies. (n.d.). Separation of Pentabromo-N-(pentabromophenyl)aniline on Newcrom R1 HPLC column. Retrieved from [Link]

-

Relevance: Establishes the viability of RP-HPLC (ACN/Water/Acid) for highly brominated, hydrophobic aromatic compounds similar to PBA.

-

-

Covaci, A., et al. (2017). Analysis of brominated flame retardants and their derivatives. National Institutes of Health (NIH). Retrieved from [Link]

-

Relevance: Provides the foundational understanding of BFR extraction and the physicochemical properties governing their separation.

-

-

-

Relevance: Supports the LogP-based solvent selection strategy for sample reconstitution.

-

-

Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls and Aromatics. Retrieved from [Link]

-

Relevance: Validates the selection of UV detection wavelengths (200-280 nm) for aromatic systems.

-

Sources

Extraction of Pentabromoanisole from environmental matrices

Application Note: High-Efficiency Extraction and Quantitation of Pentabromoanisole (PBA) from Complex Environmental Matrices

Executive Summary

This compound (PBA) is a halogenated flame retardant derivative, primarily occurring as a microbial metabolite of pentabromophenol (PBP). Due to its high lipophilicity (

This application note details a robust, self-validating protocol for the extraction of PBA from soil, sediment, and biological tissue. The methodology utilizes Soxhlet or Accelerated Solvent Extraction (ASE) followed by aggressive Acidified Silica Gel cleanup , leveraging PBA's chemical stability against strong acids to eliminate lipid interferences. Quantitation is achieved via Gas Chromatography-Mass Spectrometry (GC-MS) in Negative Chemical Ionization (NCI) mode for femtogram-level sensitivity.

Physicochemical Framework & Strategy

Understanding the analyte's behavior is critical for protocol design.

| Parameter | Characteristic | Implication for Extraction |

| Analyte | 2,3,4,5,6-Pentabromoanisole | High molecular weight (500.6 g/mol ). |

| Polarity | Non-polar (Lipophilic) | Requires non-polar solvents (Hexane/DCM). |

| Stability | Acid-stable | Allows use of |

| Volatility | Semi-volatile | Concentration steps must be controlled (TurboVap/Rotovap) to prevent evaporative loss. |

| Interferences | Lipids, Sulfur (Sediments) | Requires Gel Permeation Chromatography (GPC) or Acid Silica (lipids) and Copper (sulfur). |

Reagents and Standards

-

Solvents: Dichloromethane (DCM), n-Hexane, Acetone (Pesticide Residue Grade).

-

Adsorbents: Silica Gel (60 mesh, activated at 130°C), Sulfuric Acid (conc.), Granular Copper (activated with HCl).

-

Internal Standard (IS):

-Pentabromoanisole (if available) or -

Recovery Standard:

-BDE-77 (added prior to GC injection).

Sample Preparation

A. Biota (Fish/Tissue)

-

Homogenization: Cryogenic grinding with liquid nitrogen is preferred to prevent analyte degradation and ensure uniformity.

-

Drying: Mix 5g of wet tissue with 20g of anhydrous sodium sulfate (

) until a free-flowing powder is obtained. Crucial: Water interferes with solvent penetration and silica cleanup.

B. Sediment/Soil[1][2][3][4][5]

-

Sieving: Sieve wet sediment (2 mm) to remove debris.

-

Drying: Lyophilize (freeze-dry) for 24-48 hours. Air drying is acceptable but increases contamination risk.

-

Sulfur Prep: Pre-clean granular copper with dilute HCl, rinse with water/acetone/hexane, and store under hexane.

Extraction Protocols

Select the method based on laboratory throughput and equipment availability.

Method A: Soxhlet Extraction (Gold Standard)

-

Applicability: High matrix load, reference method (EPA 3540C).

-

Solvent: 300 mL DCM:Hexane (1:1 v/v).

-

Duration: 16-24 hours (approx. 4-6 cycles/hour).

-

Procedure:

-

Place dried sample + IS spike into a glass fiber thimble.

-

Reflux for 16h.

-

Validation: This method ensures exhaustive extraction but consumes high solvent volumes.

-

Method B: Accelerated Solvent Extraction (ASE)

-

Applicability: High throughput, lower solvent use (EPA 3545).

-

Parameters:

-

Temp: 100°C

-

Pressure: 1500 psi

-

Static Cycles: 3 x 5 min

-

Solvent: DCM:Acetone (1:1 v/v)

-

-

In-Cell Cleanup: Add 2g activated copper to the cell outlet to remove sulfur during extraction.

Cleanup & Fractionation (The Critical Step)

PBA is co-extracted with massive amounts of lipids (biota) or humic substances (soil). The Acidified Silica Column is the most efficient cleanup for PBA due to its resistance to sulfonation.

Step-by-Step Acid Silica Column:

-

Preparation: Mix 44g conc.

with 100g activated Silica Gel. Shake until free-flowing. -

Column Packing: In a glass column (15mm ID), pack from bottom to top:

-

1g Anhydrous

-

2g Activated Silica (Neutral)

-

4g Acidified Silica (44% w/w)

-

1g Activated Silica (Neutral)

-

1g Anhydrous

-

-

Conditioning: Elute with 30 mL Hexane; discard eluate.

-

Loading: Transfer extract (solvent exchanged to 1 mL Hexane) to the column head.

-

Elution: Elute with 50 mL n-Hexane.

-

Concentration: Reduce volume to 100

using a gentle stream of nitrogen (TurboVap). Do not evaporate to dryness (PBA is semi-volatile).

Instrumental Analysis (GC-MS)

Configuration

-

System: GC coupled with Single Quadrupole (MS) or Triple Quad (MS/MS).[3]

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25

). -

Inlet: Splitless mode, 280°C.

-

Carrier Gas: Helium @ 1.0 mL/min (constant flow).

MS Parameters (NCI Mode)

Negative Chemical Ionization (NCI) with Methane reagent gas is recommended for PBA due to the high electronegativity of the bromine atoms.

-

Reagent Gas: Methane (40% flow).

-

Source Temp: 200°C (Lower temp enhances electron capture).

-

SIM Mode (Selected Ion Monitoring):

-

Quantitation Ions: m/z 79 (

), m/z 81 ( -

Confirmation Ions: m/z 485, 487 (Molecular cluster

, if observable, though Br- ions often dominate).

-

-

Note: If using Electron Impact (EI), monitor molecular ions m/z 500/502/504. Sensitivity will be 10-100x lower than NCI.

Workflow Visualization

Caption: Logical workflow for the extraction and purification of this compound, highlighting the critical lipid removal step using acidified silica.

Quality Assurance / Quality Control (QA/QC)

To ensure "Trustworthiness" and data integrity, every batch must include:

| QC Element | Purpose | Acceptance Criteria |

| Method Blank | Monitor lab contamination. | < 1/3 of LOQ (Limit of Quantitation). |

| Matrix Spike | Validate extraction efficiency. | Recovery 70-130%. |

| Surrogate Recovery | Internal standard ( | Recovery 60-120%. |

| LCS (Lab Control Spike) | Verify instrument calibration. | ± 20% of true value. |

References

-

U.S. EPA. (2010).[4] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[5][4] U.S. Environmental Protection Agency.[1][6][4] Link

-

Covaci, A., et al. (2003). Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples: a review. Environment International.

-

de Boer, J., et al. (2001). Method for the analysis of polybrominated diphenylethers in sediments and biota.[5][4] Trends in Analytical Chemistry.

-

Stapleton, H. M., et al. (2008). Alternate and New Brominated Flame Retardants Detected in U.S. House Dust. Environmental Science & Technology.[5] (Demonstrates NCI-MS sensitivity for BFRs).

Sources

- 1. osti.gov [osti.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Modified ion source triple quadrupole mass spectrometer gas chromatograph for polycyclic aromatic hydrocarbon analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. NEMI Method Summary - 1614 [nemi.gov]

- 6. CWA Analytical Methods: Contaminants of Emerging Concern | Clean Water Act Analytical Methods | US EPA [19january2021snapshot.epa.gov]

Application Notes & Protocols: Pentabromoanisole (PBA) in Flame Retardant Materials

Introduction: The Role of Pentabromoanisole in Fire Safety

This compound (PBA) is a brominated flame retardant (BFR) valued for its high bromine content and thermal stability, making it an effective additive for imparting fire resistance to a variety of polymeric materials. As regulatory pressures and safety standards for consumer electronics, building materials, and textiles become more stringent, understanding the nuanced application of such additives is paramount. This document serves as a technical guide, providing in-depth insights into the mechanism, application, and evaluation of this compound in flame retardant systems. We will move beyond simple procedural lists to explore the scientific rationale behind protocol design, empowering researchers to optimize its use in their specific polymer matrices.

The Core Mechanism: Gas-Phase Flame Inhibition

To effectively apply PBA, one must first understand its primary mode of action, which occurs in the gas phase during the initial stages of combustion. Unlike condensed-phase flame retardants that promote char formation, PBA functions by interrupting the chemical chain reaction of the fire itself.[1]

When a polymer containing PBA is exposed to sufficient heat, it begins to pyrolyze, releasing flammable volatile gases. Simultaneously, the PBA decomposes, liberating bromine radicals (Br•). These highly reactive bromine radicals act as scavengers in the flame, intercepting the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that are essential for propagating the combustion process. This "radical trap" mechanism effectively quenches the flame at a chemical level, slowing or preventing further burning.

Caption: Gas-phase flame inhibition mechanism of this compound (PBA).

The Synergistic Advantage: Pairing PBA with Antimony Trioxide

The efficacy of PBA can be significantly enhanced through the use of synergists, most commonly antimony trioxide (Sb₂O₃).[2] While PBA is effective alone, its combination with Sb₂O₃ creates a more potent flame-retarding system.[2][3] During combustion, the hydrogen bromide (HBr) released from PBA's decomposition reacts with antimony trioxide. This reaction forms antimony trihalides (e.g., SbBr₃), which are volatile and even more efficient at scavenging radicals in the gas phase than HBr alone. This synergistic interaction often allows for a lower total loading of flame retardant to achieve the desired level of fire safety, which can be beneficial for preserving the mechanical properties of the host polymer.

Caption: Synergistic action of PBA with Antimony Trioxide (Sb₂O₃).

Application in Polymer Systems

PBA's thermal stability makes it suitable for a range of thermoplastics and thermosetting resins processed at elevated temperatures.[4][5][6][7] The choice of polymer and the required flame retardancy level dictate the necessary loading concentration of PBA and any synergist.

| Polymer System | Typical PBA Loading (wt%) | Synergist (Sb₂O₃) Loading (wt%) | Achievable UL-94 Rating | Target LOI (%) | Key Considerations |

| Polypropylene (PP) | 15 - 25% | 5 - 8% | V-2 / V-0 | > 28 | Can affect impact strength; requires good dispersion. |

| High Impact Polystyrene (HIPS) | 12 - 18% | 4 - 6% | V-0 | > 27 | Good compatibility; minimal effect on flow properties. |

| ABS Terpolymer | 15 - 20% | 5 - 7% | V-0 | > 28 | Must be compounded above the glass transition temperature. |

| Polyethylene Terephthalate (PET) | 10 - 15% | 3 - 5% | V-0 | > 30 | Processing temperature must be carefully controlled to avoid PBA degradation.[8] |

| Epoxy Resins (for PCBs) | 18 - 25% | 6 - 8% | V-0 | > 32 | Incorporated during formulation; ensures fire safety for electronics. |

| Unsaturated Polyester (UPR) | 15 - 20% | 5 - 7% | V-1 / V-0 | > 29 | Typically added with fillers during the mixing stage before curing. |

Note: These values are illustrative. Actual loading levels must be determined experimentally based on the specific grade of polymer, other additives present, and the target performance standard.

Experimental Protocols

The following protocols provide a framework for the incorporation and evaluation of PBA in a polymer matrix. The causality for each step is explained to provide a deeper understanding of the process.

Protocol 1: Incorporation of PBA into Polypropylene via Twin-Screw Extrusion

This protocol describes a standard melt compounding process, a versatile and industrially relevant method for creating flame-retardant thermoplastic composites.

Objective: To achieve a homogeneous dispersion of PBA and Sb₂O₃ in a polypropylene matrix.

Materials & Equipment:

-

Polypropylene (PP) homopolymer pellets

-

This compound (PBA) powder (micronized grade recommended)

-

Antimony Trioxide (Sb₂O₃) powder

-

Forced-air oven or dehumidifying dryer

-

Gravimetric blender or tumble mixer

-

Co-rotating twin-screw extruder with a suitable screw design

-

Water bath and pelletizer

-

Injection molding machine

Procedure:

-

Material Pre-Drying:

-

Dry PP pellets at 80-90°C for 2-4 hours.

-

Dry PBA and Sb₂O₃ powders at 60-70°C for 1-2 hours.

-

Rationale: Moisture can cause polymer degradation (hydrolysis) at processing temperatures, leading to voids, poor surface finish, and reduced mechanical properties. Drying ensures process stability and final part quality.

-

-

Pre-Mixing:

-

In a sealed container, combine the dried PP pellets, PBA, and Sb₂O₃ powders at the desired weight percentages (e.g., 75% PP, 20% PBA, 5% Sb₂O₃).

-

Tumble mix for 15-20 minutes to ensure a uniform "salt-and-pepper" blend.

-

Rationale: While the extruder provides intensive mixing, pre-mixing prevents segregation in the hopper and ensures a consistent feed rate of all components, which is critical for achieving a homogeneous final product.

-

-

Melt Compounding (Extrusion):

-

Set the extruder temperature profile. For PP, a typical profile might be:

-

Feed Zone: 170°C

-

Compression Zone: 180-190°C

-

Metering Zone & Die: 200°C

-

-

Rationale: The temperature profile is designed to gently melt the polymer without causing thermal degradation of the polymer or the PBA additive. The screw design, with its combination of conveying, kneading, and mixing elements, provides the shear necessary to break down agglomerates and disperse the additives uniformly.

-

Start the extruder at a low screw speed (e.g., 100 RPM) and slowly introduce the pre-mixed material.

-

Once a steady extrudate emerges, increase the screw speed and feed rate to the desired output, monitoring torque and melt pressure.

-

-

Pelletization:

-

Pass the molten polymer strands from the extruder die through a cooling water bath.

-

Feed the solidified strands into a pelletizer to produce uniform pellets.

-

Rationale: Rapid cooling solidifies the polymer, locking in the dispersion of the flame retardant.

-

-

Post-Drying and Specimen Molding:

-

Dry the compounded pellets at 80°C for 2 hours to remove surface moisture from the water bath.

-

Use an injection molding machine to produce test specimens (e.g., bars for UL-94 and LOI testing) according to ASTM or ISO standards.

-

Rationale: Standardized test specimens are essential for reproducible and comparable flame retardancy and mechanical testing results.

-

Protocol 2: Standardized Flammability Evaluation

Objective: To quantify the flame retardant efficacy of the PBA-containing polymer according to industry-standard tests.

A. Limiting Oxygen Index (LOI) - ASTM D2863

This test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture required to support downward combustion of a sample. A higher LOI value indicates better flame resistance.[9][10]

Procedure:

-

Condition the test specimens (typically 70-150 mm long, 6.5 mm wide, 3 mm thick) for at least 24 hours at 23°C and 50% relative humidity.

-

Place a specimen vertically in the glass chimney of the LOI apparatus.

-

Set an initial oxygen concentration (e.g., 25% for a potentially flame-retardant sample).

-

Ignite the top of the specimen with a propane torch.

-

Observe the burning behavior. If the sample self-extinguishes, decrease the oxygen concentration. If it burns completely, increase the oxygen concentration.

-

Repeat the test with new specimens, bracketing the oxygen concentration until the minimum level that sustains combustion is found.

-

Rationale: This test provides a precise, numerical value for flammability, making it excellent for material development and quality control. It simulates a scenario where the oxygen supply is limited.

B. UL-94 Vertical Burn Test - ASTM D3801 / IEC 60695-11-10

This is the most widely recognized test for the flammability of plastic materials in electronic devices and enclosures. It classifies materials as V-0, V-1, or V-2 based on their self-extinguishing time and tendency to drip flaming particles.[11][12]

Procedure:

-

Condition five test specimens (typically 125 mm long, 13 mm wide, and at a specified thickness) as described for the LOI test.

-

Mount one specimen vertically in the test chamber. Place a piece of dry cotton batting 300 mm below the specimen.

-

Apply a calibrated blue flame (20 mm high) to the bottom edge of the specimen for 10 seconds.

-

Remove the flame and record the afterflame time (t1).

-

As soon as the afterflame ceases, immediately reapply the flame for another 10 seconds.

-

Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

-

Record whether any dripping particles ignited the cotton below.

-

Repeat for the remaining four specimens.

-

Rationale: This test simulates a real-world fire scenario where an ignition source is applied to a vertically oriented part. The dripping criterion is critical for safety, as flaming drips can spread fire to other components.

UL-94 Classification Criteria:

| Criteria | V-0 | V-1 | V-2 |

| Afterflame time for each specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |

| Total afterflame time for any set of 5 specimens (Σt1+Σt2) | ≤ 50 s | ≤ 250 s | ≤ 250 s |

| Afterflame plus afterglow time for each specimen (t2 + t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |

| Afterflame or afterglow up to the holding clamp | No | No | No |

| Cotton indicator ignited by flaming drips | No | No | Yes |

graph TD { A[Start: Material Preparation] --> B{Pre-Drying of Polymer & Additives}; B --> C[Gravimetric Blending]; C --> D[Melt Compounding via Twin-Screw Extruder]; D --> E[Pelletization]; E --> F{Post-Drying of Pellets}; F --> G[Injection Molding of Test Specimens]; G --> H{Specimen Conditioning}; H --> I[Flammability Testing]; subgraph I[Flammability Testing]direction LR I1[UL-94 Vertical Burn Test] I2[Limiting Oxygen Index (LOI) Test] end I --> J[Data Analysis & Classification]; J --> K[End: Performance Report];style A fill:#F1F3F4,stroke:#5F6368 style K fill:#F1F3F4,stroke:#5F6368 style I fill:#FFFFFF,stroke:#4285F4

}

Caption: Workflow from material compounding to flammability evaluation.

Health and Environmental Considerations

While effective, the use of brominated flame retardants, including PBA, requires careful consideration of their lifecycle. During incomplete combustion, there is a potential for the formation of polybrominated dibenzodioxins and dibenzofurans (PBDD/PBDD), which are persistent organic pollutants.[13][14] Furthermore, end-of-life management of products containing BFRs must comply with environmental regulations such as the Restriction of Hazardous Substances (RoHS) Directive, which, although not specifically naming PBA, governs the landscape of additives in electronics. Researchers should be aware of the ongoing shift towards halogen-free flame retardant solutions and consider PBA within the broader context of environmental stewardship and regulatory compliance.

References

- The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC. (n.d.).

- Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - NIH. (n.d.).

- FIRE RETARDANT ADDITIVES OF POLYMER BASED COMPOSITES - oaijse. (n.d.).

-

Flame Retardant Testing: A Complete Overview - Testex. (2023, December 29). Retrieved February 4, 2026, from [Link]

-

Flame Retardant Analysis - SGS PSI - Polymer Solutions. (n.d.). Retrieved February 4, 2026, from [Link]

-

What are The Flame Retardant Test Methods ? - Gester Instruments. (2025, May 24). Retrieved February 4, 2026, from [Link]

-

Flame Retarding Mechanism of P-FRs in Polyurethane Elastomer - Encyclopedia.pub. (2023, September 12). Retrieved February 4, 2026, from [Link]

-

Flame Retardant Additives Used for Polyurea-Based Elastomers—A Review - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

-

Flame Retardant Textiles: Different Test Methods and Standards Summary - Testex. (2023, June 29). Retrieved February 4, 2026, from [Link]

-

High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene) - PubMed. (2025, January 12). Retrieved February 4, 2026, from [Link]

-

Thermosetting polyimides and composites based on highly soluble phenylethynyl-terminated isoimide oligomers - RSC Publishing. (n.d.). Retrieved February 4, 2026, from [Link]

-

Synergism and catalysis in flame retardancy of polymers - ResearchGate. (2025, August 6). Retrieved February 4, 2026, from [Link]

-

The results of UL-94 and LOI tests | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

- US7795355B2 - Preparation of functional polymers - Google Patents. (n.d.).

-

Environmental Impacts, Health Risks, and Biodegradation Strategies of Fluorene and Other Polycyclic Aromatic Hydrocarbons - Journal of Pure and Applied Microbiology. (n.d.). Retrieved February 4, 2026, from [Link]

-

Combustion (Fire) Tests for Plastics - UL Solutions. (n.d.). Retrieved February 4, 2026, from [Link]

-

Fatty Acid-Based Comonomers as Styrene Replacements in Soybean and Castor Oil-Based Thermosetting Polymers | Request PDF - ResearchGate. (2025, August 6). Retrieved February 4, 2026, from [Link]

-

The Synergic Effect of Primary and Secondary Flame Retardants on the Improvement in the Flame Retardant and Mechanical Properties of Thermoplastic Polyurethane Nanocomposites - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

-

Understanding the Flame Retardant Mechanism of Intumescent Flame Retardant on Improving the Fire Safety of Rigid Polyurethane Foam - MDPI. (2022, November 14). Retrieved February 4, 2026, from [Link]

-

Comparing the results of UL94 and LOI tests on the - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

- Thermosetting resin compositions and the cured products thereof - Google Patents. (n.d.).

-

Polycyclic aromatic hydrocarbons - DCCEEW. (2022, July 29). Retrieved February 4, 2026, from [Link]

-

Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams - PMC - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

-

Phenylethynyl-Terminated Imide Oligomer-Based Thermoset Resins - PMC. (2024, October 21). Retrieved February 4, 2026, from [Link]

-

Flame retardant synergistic effect of the fire retarded synergistic agent and the intumescent fire retardant in wood flour/polypropylene composites - ResearchGate. (2025, August 7). Retrieved February 4, 2026, from [Link]

-

UL 94 Classification and Flame-Retardant Plastic Materials - Protolabs. (2025, June 12). Retrieved February 4, 2026, from [Link]

-

Biomolecules as Flame Retardant Additives for Polymers: A Review - MDPI. (2020, April 7). Retrieved February 4, 2026, from [Link]

-

(PDF) Effects of Polycyclic Aromatic Hydrocarbons on Environment Health. - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Remendable thermosetting polymers for isocyanate-free adhesives: A preliminary study | Request PDF - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. The Synergic Effect of Primary and Secondary Flame Retardants on the Improvement in the Flame Retardant and Mechanical Properties of Thermoplastic Polyurethane Nanocomposites [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. specialchem.com [specialchem.com]

- 5. Thermosetting polyimides and composites based on highly soluble phenylethynyl-terminated isoimide oligomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. US4273889A - Thermosetting resin compositions and the cured products thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams - PMC [pmc.ncbi.nlm.nih.gov]

- 9. specialchem.com [specialchem.com]

- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 11. Combustion (Fire) Tests for Plastics | UL [ul.com]

- 12. protolabs.com [protolabs.com]

- 13. microbiologyjournal.org [microbiologyjournal.org]

- 14. researchgate.net [researchgate.net]

Cytotoxicity Assessment of Pentabromoanisole (PBA): Mechanistic Profiling in Cell Culture

Abstract

Pentabromoanisole (PBA), a methylated metabolite of pentabromophenol and a structural analog to polybrominated diphenyl ethers (PBDEs), represents a persistent environmental contaminant with lipophilic properties. Unlike its phenolic precursors, PBA lacks the hydroxyl group, altering its interaction with cellular membranes and metabolic pathways. This application note provides a rigorous protocol for assessing PBA cytotoxicity, focusing on overcoming solubility challenges and distinguishing between general necrosis and specific mechanistic pathways such as oxidative stress and Aryl Hydrocarbon Receptor (AhR) activation.

Part 1: Physicochemical Framework & Reagent Preparation

The Solubility Challenge

PBA is highly lipophilic (Log Kow ≈ 5.5–6.0). A common source of experimental error is "pseudo-solubility," where micro-precipitates form in aqueous media, leading to inconsistent dosing and physical cellular damage rather than chemical toxicity.

Critical Rule: The final concentration of the vehicle (DMSO) must never exceed 0.5% (v/v) to avoid solvent-induced membrane permeabilization, which can mask PBA effects. A target of 0.1% is optimal.

Stock Solution Preparation (The "Warm-Sonication" Method)

-

Reagent: this compound (PBA) [CAS: 608-71-9], Purity >98%.

-

Vehicle: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell culture grade.

Protocol:

-

Weighing: Weigh PBA into a glass vial (avoid plastics that may leach plasticizers).

-

Primary Stock: Dissolve to 100 mM in 100% DMSO.

-

Solubilization: Vortex for 1 minute. If turbidity persists, sonicate in a water bath at 37°C for 5-10 minutes until the solution is crystal clear.

-

Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Part 2: Experimental Design & Cell Models

Cell Line Selection

-

HepG2 (Human Hepatocellular Carcinoma): Preferred for metabolic competence. HepG2 cells express Phase I/II enzymes (e.g., CYP450s), allowing assessment of whether PBA requires bioactivation to exert toxicity.

-

Neuro-2a (Murine Neuroblastoma): Relevant for assessing neurotoxic potential, a known risk of brominated flame retardants (BFRs).

Dosing Strategy

To capture the full toxicological profile, use a logarithmic dose escalation.

-

Range: 0.1 µM, 1.0 µM, 10 µM, 50 µM, 100 µM.

-

Controls:

-

Negative Control: Media only.

-

Vehicle Control: Media + 0.1% DMSO (Must match the highest solvent concentration used).

-

Positive Control: 10% DMSO (for necrosis) or Staurosporine (for apoptosis).

-

Part 3: Detailed Protocols

Protocol A: Metabolic Viability Screening (CCK-8 Assay)

Why CCK-8 over MTT? CCK-8 (WST-8) produces a water-soluble formazan dye, eliminating the solubilization step required for MTT crystals. This reduces handling time and error, particularly important when working with lipophilic compounds like PBA that might interact with solubilization solvents.

Step-by-Step:

-

Seeding: Plate HepG2 cells at

cells/well in a 96-well plate. Incubate for 24h to allow attachment. -

Exposure:

-

Prepare 2x dosing solutions in serum-free media to avoid albumin binding (which reduces free PBA concentration).

-

Remove old media and add 100 µL of fresh media + 100 µL of 2x dosing solution.

-

Incubate for 24h or 48h.[1]

-

-

Measurement:

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate for 1–4 hours at 37°C.

-

Measure Absorbance at 450 nm using a microplate reader.

-

-

Calculation:

Protocol B: Oxidative Stress Assessment (DCFH-DA)

Mechanism: BFRs often induce toxicity via Reactive Oxygen Species (ROS) generation.

Step-by-Step:

-

Probe Loading: Wash treated cells with PBS. Incubate with 10 µM DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) in serum-free media for 30 min at 37°C in the dark.

-

Wash: Remove extracellular probe by washing 3x with PBS.

-

Measurement: Read fluorescence immediately (Ex: 485 nm / Em: 535 nm).

-

Interpretation: An increase in fluorescence intensity relative to the Vehicle Control indicates intracellular ROS accumulation.

Protocol C: Mechanistic Validation (AhR Activation)

Context: Structurally similar PBDEs activate the Aryl Hydrocarbon Receptor (AhR). Validating this pathway provides mechanistic grounding.

Step-by-Step:

-

Exposure: Treat cells with PBA (e.g., 10 µM, 50 µM) for 6–12 hours.

-

RNA Isolation: Extract Total RNA using Trizol or column-based kits.

-

qRT-PCR: Quantify CYP1A1 mRNA levels.

-

Reference Gene: GAPDH or

-Actin. -

Fold Change: Calculate using the

method. -

Significance: >2-fold induction suggests AhR activation.

-

Part 4: Visualization & Data Analysis

Experimental Workflow (DOT Diagram)

Figure 1: Integrated workflow for PBA cytotoxicity assessment, ensuring solubility control and multi-parametric endpoint analysis.

Mechanistic Pathway Hypothesis (DOT Diagram)

Figure 2: Hypothesized toxicity pathway. PBA may activate AhR leading to CYP1A1 induction, contributing to ROS overload and mitochondrial apoptosis.

Part 5: Data Presentation & Interpretation[2][3]

Table 1: Expected Outcomes & Interpretation Guide

| Assay Endpoint | Parameter | Observation | Interpretation |

| CCK-8 | OD (450 nm) | Dose-dependent decrease | Cytotoxicity (Calculate IC50).[2] |

| DCFH-DA | Fluorescence | Increase > 1.5-fold | Significant Oxidative Stress. |

| qRT-PCR | CYP1A1 mRNA | Increase > 2-fold | AhR Pathway Activation (BFR-specific). |

| Microscopy | Morphology | Cell shrinkage/blebbing | Apoptotic phenotype. |

Statistical Analysis:

-

Perform experiments in biological triplicates (

). -

Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the Vehicle Control.

-

Significance threshold:

.

References

-

LifeTein. (2023). DMSO Usage in Cell Culture: Solubility and Cytotoxicity Guidelines. Retrieved from [Link]

-

Kuiper, R. V., et al. (2006). In Vivo and in Vitro Ah-receptor Activation by Commercial and Fractionated Pentabromodiphenylether. Aquatic Toxicology. Retrieved from [Link]

-

National Institutes of Health (NIH). (2012). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

Sources

Application Notes and Protocols for Field Sampling of Pentabroanisole in Sediment Cores

Introduction: The Imperative for Precision in Pentabromoanisole Sediment Sampling

This compound (PBA) is a brominated flame retardant metabolite that has emerged as a contaminant of concern in aquatic environments. Its persistence, potential for bioaccumulation, and toxicological profile necessitate accurate and reliable monitoring in sediment, which serves as a primary sink for such hydrophobic compounds. The integrity of any analytical data hinges directly on the quality of the field sampling protocol. This document provides a comprehensive guide for researchers, scientists, and environmental professionals on the best practices for collecting, handling, and preserving sediment cores for the analysis of this compound.

The protocols outlined herein are designed to ensure the collection of representative, undisturbed samples, minimize the risk of cross-contamination, and maintain the chemical integrity of PBA from the field to the laboratory. By understanding the causality behind each step, from the selection of sampling equipment to the methods of preservation, researchers can generate high-quality data that is both defensible and crucial for environmental risk assessment and regulatory decision-making.

PART 1: Pre-Sampling Preparations: Laying the Groundwork for Success

Thorough preparation is paramount to a successful field sampling campaign. This phase involves strategic planning, meticulous equipment preparation, and a comprehensive understanding of the site-specific conditions.

Site Selection and Sampling Design

The choice of sampling locations should be guided by the specific objectives of the study. Considerations include identifying potential PBA sources, understanding hydrodynamic conditions that influence sediment deposition, and characterizing the spatial extent of contamination. A tiered approach is often effective:

-

Reconnaissance Phase: Initial screening of a larger area with a lower sampling density to identify potential hotspots.

-

Targeted Phase: High-resolution sampling in areas identified during reconnaissance to delineate the extent and concentration gradients of PBA contamination.

Historical data, bathymetric maps, and local knowledge of industrial or municipal discharges can be invaluable in designing an effective sampling plan.

Equipment Selection and Decontamination: The First Line of Defense Against Contamination

The choice of sampling equipment is critical for obtaining high-quality, undisturbed sediment cores. For PBA analysis, coring devices are strongly recommended over grab samplers as they preserve the sediment stratigraphy, allowing for historical deposition analysis.[1]

Table 1: Recommended Coring Devices for this compound Sampling

| Coring Device | Description | Advantages | Disadvantages |

| Gravity Corer | A weighted tube that penetrates the sediment under its own weight. | Simple to operate, relatively inexpensive, suitable for soft sediments. | Can cause some compression of the sediment core. |

| Vibracorer | Uses vibration to penetrate denser or more consolidated sediments. | Good penetration in a variety of sediment types, minimal core compression. | More complex and expensive, requires a power source. |

| Box Corer | Collects a larger, relatively undisturbed block of sediment. | Excellent for preserving the sediment-water interface and surface layers. | Bulky and heavy, requires a winch for deployment. |

| Multi-corer | Deploys multiple small-diameter core tubes simultaneously. | Provides replicate samples from the same location, ideal for various analyses. | May have limited penetration depth in some sediments. |

Decontamination Protocol: